(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H10F2O2 |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
7,7-difluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)2-1-7(8)3-5(4-7)6(11)12/h5H,1-4H2,(H,11,12) |
InChI Key |
BAGZIUMGXAAWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CC(C2)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3)
The synthesis begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) , which undergoes deoxofluorination using Morph-DAST to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5) in 65% yield. Reduction of 5 with LiAlH₄ produces diol 6 (94% yield), followed by Appel bromination to furnish 3 in 64% yield (Scheme 1).
Table 1: Key Steps in Precursor 3 Synthesis
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Deoxofluorination | Morph-DAST, CH₂Cl₂, 0°C→rt | 65% |
| 2 | Reduction | LiAlH₄, THF, reflux | 94% |
| 3 | Bromination | CBr₄, PPh₃, CH₂Cl₂, rt | 64% |
Double Alkylation for Spirocycle Formation
Compound 3 undergoes double alkylation with diethyl malonate under NaH in THF to form diester 7 (88% yield, 472 g scale). Saponification of 7 with NaOH in ethanol/water, followed by pyridine-mediated decarboxylation, yields carboxylic acid 13 (87% over two steps). This intermediate serves as the racemic precursor to the target compound.
Stereochemical Control and Resolution
Derivatization and Purification
Racemic 13 is converted to amide 14 via oxalyl chloride activation and ammonia treatment (95% yield). Subsequent LiAlH₄ reduction yields amine 15 (79%), which could be resolved using chiral HPLC or diastereomeric salt formation. Re-oxidation of the resolved amine to the carboxylic acid would furnish the enantiopure target.
Alternative Synthetic Routes
TosMIC Alkylation Strategy
Alkylation of tosylmethyl isocyanide (TosMIC) with 3 under basic conditions forms isonitrile 9 , hydrolyzed to ketone 10 (45% over two steps). Reduction of 10 with LiAlH₄ gives alcohol 11 (92%), a potential intermediate for further stereochemical elaboration.
Scalability and Process Optimization
The convergent approach enables multigram synthesis, with diester 7 prepared at 472 g scale. Critical factors include:
-
Temperature Control : Strict maintenance of −78°C during deoxofluorination to minimize side reactions.
-
Purification : Column chromatography for intermediates (e.g., 3 , 7 ) ensures high purity.
-
Solvent Selection : THF for reductions, CH₂Cl₂ for brominations, and ethanol/water for saponifications.
Table 2: Reaction Scalability Data
| Intermediate | Maximum Scale | Purity |
|---|---|---|
| 3 | 0.47 kg | >95% |
| 7 | 472 g | 98% |
| 13 | 360 g | 97% |
Analytical Characterization
Key intermediates and the target compound are characterized by:
-
NMR : ¹⁹F NMR confirms fluorination (δ −110 to −115 ppm for CF₂).
-
HPLC : Chiral HPLC validates enantiomeric excess post-resolution.
-
X-ray Crystallography : Used to confirm spirocyclic geometry and stereochemistry in related derivatives.
Challenges and Limitations
-
Stereochemical Drift : Epimerization risks during acidic/basic conditions necessitate mild reaction environments.
-
Fluorine Reactivity : HF elimination during high-temperature steps requires careful monitoring.
-
Cost of Chiral Resolutions : Large-scale enantiomer separation remains economically prohibitive, underscoring the need for asymmetric catalysis development.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein Interactions: The compound can form stable complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Ring Systems
Spiro[3.3]heptane vs. Azabicyclo[3.2.0]heptane (Penicillin Derivatives)
Penicillin derivatives, such as (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, feature a fused bicyclic system (azabicyclo[3.2.0]heptane) with a strained β-lactam ring critical for antibiotic activity . The absence of a β-lactam ring also suggests divergent biological targets compared to penicillins.
Spiro[3.3]heptane vs. Spiro[4.5]decane (EP 4374877 A2 Compound)
A compound from EP 4374877 A2 contains a spiro[4.5]decane system with trifluoromethyl and pyrimidinyl substituents . While both spiro systems enforce rigidity, the larger spiro[4.5]decane framework accommodates bulkier substituents, which may enhance target specificity in therapeutic applications. The target compound’s smaller spiro[3.3]heptane core offers a compact scaffold suitable for penetrating sterically constrained environments.
Fluorination and Electronic Effects
The 5,5-difluoro substitution in the target compound introduces strong electronegativity and lipophilicity. Comparatively:
- Trifluoromethyl Groups () : The EP 4374877 A2 compound’s trifluoromethyl groups provide greater hydrophobicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility .
- Non-Fluorinated Spiro Analogs: Spiro compounds lacking fluorine (e.g., hydroxyphenylacetic acids in ) exhibit lower metabolic stability and altered acidity profiles due to the absence of fluorination .
Functional Groups and Pharmacokinetics
The carboxylic acid group in the target compound facilitates salt formation and hydrogen bonding, akin to penicillin derivatives . However, penicillins’ additional β-lactam and thiazolidine rings contribute to their susceptibility to enzymatic degradation, whereas the spiro[3.3]heptane framework may resist hydrolysis.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Impact of Fluorination
| Compound Type | Fluorine Substituents | Effect on Properties |
|---|---|---|
| 5,5-Difluorospiro[3.3]heptane | Two fluorine atoms | Enhanced metabolic stability, moderate lipophilicity |
| EP 4374877 A2 compound | Trifluoromethyl | High lipophilicity, strong electron withdrawal |
| Non-fluorinated spiro | None | Higher solubility, reduced stability |
Biological Activity
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid is a unique bicyclic compound characterized by its spiro configuration and the presence of two fluorine atoms. The compound's stereochemistry, indicated by (2S,4R), suggests specific spatial arrangements that may influence its biological activity and interactions.
Chemical Structure and Properties
The compound features a carboxylic acid functional group, which plays a significant role in its reactivity and potential biological effects. The fluorination introduces distinctive electronic properties that can affect the compound’s interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C8H10F2O2 |
| Molecular Weight | 180.16 g/mol |
| Functional Groups | Carboxylic acid, Fluorinated |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of interest:
- Anticancer Activity : The incorporation of spiro[3.3]heptane structures into known anticancer drugs has been shown to modify their biological activity. For instance, the spiro[3.3]heptane core was integrated into FDA-approved drugs such as Vorinostat and Sonidegib, leading to variations in metabolic stability and efficacy against cancer cell lines .
- Hedgehog Signaling Pathway Inhibition : In analogs of Sonidegib containing the spiro[3.3]heptane structure, significant inhibition of the Hedgehog signaling pathway was observed in NIH3T3 cell lines, indicating potential for similar activity in this compound .
Case Study 1: Metabolic Stability Comparison
In a comparative study of Sonidegib and its spiro[3.3]heptane analogs:
- Sonidegib : CLint = 18 μL min⁻¹ mg⁻¹
- Trans-76 : CLint = 36 μL min⁻¹ mg⁻¹
- Cis-76 : CLint = 156 μL min⁻¹ mg⁻¹
This study demonstrated that the introduction of the spiro structure could enhance metabolic stability in certain configurations .
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of Vorinostat and its spiro analogs on HepG2 liver cancer cells:
- Vorinostat at 50 μM resulted in a 12.2% early apoptotic rate.
- Analog 77 at the same concentration showed comparable cytotoxicity.
These findings suggest that modifications to the core structure can maintain or enhance anticancer properties .
The mechanisms by which this compound exerts its biological effects likely involve:
- Interaction with Enzymes : The carboxylic acid group may facilitate binding to enzyme active sites.
- Modulation of Signaling Pathways : Similar to its analogs, this compound may interfere with critical cellular signaling pathways involved in cancer progression.
Future Directions for Research
Further studies are needed to fully elucidate the biological activity and mechanisms of action associated with this compound. Key areas for exploration include:
- In Vivo Studies : To assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for better activity against specific biological targets.
- Comparative Analyses with Other Fluorinated Compounds : To understand unique properties conferred by the spiro structure.
Q & A
Basic: What are the recommended synthetic routes for (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid, and how are stereochemical outcomes controlled?
Answer:
The synthesis typically involves spirocyclic ring formation followed by fluorination and carboxylation. Key steps include:
- Spiro[3.3]heptane Core Construction : Use of cyclopropanation or ring-closing metathesis to form the bicyclic scaffold .
- Diastereoselective Fluorination : Fluorine atoms are introduced via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to achieve the 5,5-difluoro configuration .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., tert-butyl esters) under acidic conditions (HCl/MeOH) yields the final carboxylic acid .
Stereochemical control relies on chiral auxiliaries or catalysts (e.g., Ru-based catalysts for asymmetric hydrogenation) to enforce the (2S,4R) configuration .
Advanced: How can discrepancies in NMR data for this compound be resolved, particularly regarding diastereotopic protons?
Answer:
Discrepancies often arise from the rigid spirocyclic structure, causing complex splitting patterns. Methodological approaches include:
- Variable Temperature (VT) NMR : To distinguish between dynamic (exchange-broadened) and static diastereotopic proton environments .
- 2D NMR Techniques : COSY and NOESY experiments clarify through-space couplings and confirm spatial proximity of protons .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, aiding assignment .
Reported shifts in (e.g., δ 3.2–3.5 ppm for bridgehead protons) should be cross-validated with these methods.
Basic: What purification strategies are effective for isolating high-purity this compound?
Answer:
- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile/water mixtures) to exploit solubility differences between the product and byproducts .
- Column Chromatography : Reverse-phase C18 columns with methanol/water gradients separate polar impurities .
- Acid-Base Extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., dissolve in NaHCO₃, precipitate with HCl) .
Advanced: How does the stereochemistry of the spirocyclic core influence metabolic stability in biological assays?
Answer:
The (2S,4R) configuration enhances metabolic stability by:
- Reducing Enzymatic Recognition : The rigid, non-planar structure minimizes binding to cytochrome P450 enzymes .
- Steric Shielding : Fluorine atoms at C5 hinder oxidation at adjacent carbons .
Comparative studies in show a 3-fold increase in half-life (t₁/₂) compared to non-fluorinated analogs.
Basic: What analytical methods are validated for quantifying this compound in reaction mixtures?
Answer:
- HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30) at 220 nm .
- LC-MS (ESI-) : Monitor m/z 218 [M-H]⁻ for quantification; fragmentation patterns confirm identity .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities .
Advanced: How can reaction conditions be optimized to mitigate racemization during fluorination?
Answer:
Racemization occurs via carbocation intermediates. Mitigation strategies include:
- Low-Temperature Fluorination : Conduct reactions below –20°C to stabilize transition states .
- Proton Sponge Additives : 1,8-Bis(dimethylamino)naphthalene buffers acidity, preventing acid-catalyzed racemization .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat; use a fume hood to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep at –20°C under inert gas (argon) to prevent degradation .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in Diels-Alder reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide derivatization .
Basic: What are the key spectral identifiers (IR, MS) for confirming compound identity?
Answer:
- IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (C-F stretch) .
- HRMS : Exact mass m/z 219.0432 [M-H]⁻ (calculated for C₈H₈F₂O₂) .
- ¹⁹F NMR : Two doublets (δ –120 to –125 ppm) confirm geminal difluoro substitution .
Advanced: How do conflicting solubility data in polar vs. nonpolar solvents inform formulation strategies?
Answer:
Contradictions arise from polymorphic forms (e.g., amorphous vs. crystalline). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
